molecular formula C13H16ClFN2O3S B4697463 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine

1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine

Cat. No. B4697463
M. Wt: 334.79 g/mol
InChI Key: JJAUVWCVAKVDQG-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine, also known as CFM-2, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule belongs to the class of piperazine derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine is not fully understood. However, it has been suggested that 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine may act as a modulator of the GABAergic system, which is involved in the regulation of pain and inflammation. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its wide range of potential therapeutic applications. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been shown to have antinociceptive, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine. One possible direction is to investigate the potential of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine as a treatment for neuropathic pain in humans. Another direction is to explore the molecular targets of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine and its mechanism of action in more detail. Additionally, the development of more efficient synthesis methods and the optimization of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine's physicochemical properties may improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine is a synthetic compound that has been studied for its potential therapeutic applications. It has been shown to have antinociceptive, anti-inflammatory, and neuroprotective effects in animal models. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been investigated for its potential to treat neuropathic pain, Alzheimer's disease, and Parkinson's disease. While 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has several advantages as a potential therapeutic agent, its low solubility in water may limit its bioavailability. Further research is needed to fully understand the mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine and its potential as a therapeutic agent.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have antinociceptive, anti-inflammatory, and neuroprotective effects in animal models. 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(methylsulfonyl)piperazine has also been investigated for its potential to treat neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O3S/c1-21(19,20)17-7-5-16(6-8-17)13(18)9-10-11(14)3-2-4-12(10)15/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAUVWCVAKVDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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